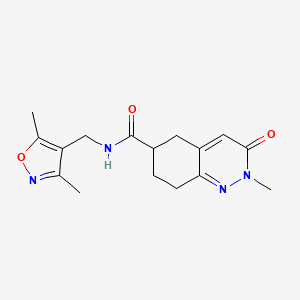

N-((3,5-dimethylisoxazol-4-yl)methyl)-2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

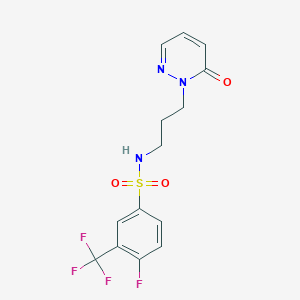

BRD4 Inhibition and Anti-Cancer Activity

The compound’s derivatives have been studied for their inhibitory activities against BRD4, a protein that plays a significant role in cancer progression. For instance, one derivative demonstrated potent inhibitory effects on BRD4, with significant anti-proliferative activity against triple-negative breast cancer (TNBC) cell lines and MCF-7 cells . This suggests its potential as a lead compound for developing anti-cancer agents targeting BRD4.

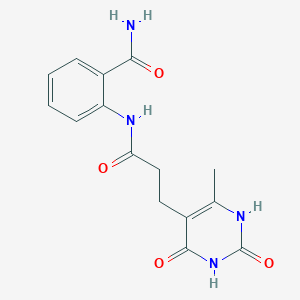

PARP1 Inhibition

The same derivative mentioned above also showed a moderate inhibitory effect on PARP1, an enzyme involved in DNA repair . By mimicking the PARP1 substrate, it induced DNA damage, inhibited cell migration and colony formation, and arrested the cell cycle in MCF-7 cells. This indicates its possible use in cancer treatment by exploiting the vulnerabilities of cancer cells in DNA repair mechanisms.

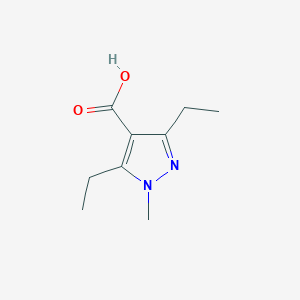

Epigenetic Regulation

Compounds with the 3,5-dimethylisoxazole moiety have been identified as novel acetyl-lysine bioisosteres . They can displace acetylated histone-mimicking peptides from bromodomains, which are involved in the epigenetic regulation of gene transcription. This property could be harnessed to develop selective probes for studying and potentially modulating gene expression patterns in various diseases.

Development of Selective Probes

The ability of 3,5-dimethylisoxazole derivatives to bind selectively to bromodomains can be used to develop selective probes for the bromodomain and extra C-terminal domain (BET) family and CREBBP bromodomains . These probes could help in understanding the role of these domains in diseases and in the discovery of new therapeutic targets.

Anti-Inflammatory Properties

Bromodomain inhibitors, including those with the 3,5-dimethylisoxazole moiety, have shown anti-inflammatory properties . This suggests the potential application of these compounds in the treatment of inflammatory diseases by modulating the epigenetic regulation of genes involved in inflammatory responses.

Chemical Biology and Drug Discovery

The structural features of the compound make it a valuable tool in chemical biology for dissecting the function of bromodomains and other epigenetic readers . Its use in drug discovery could lead to the development of new drugs with mechanisms of action different from existing therapies, particularly in oncology.

Orientations Futures

The future directions for this compound could involve further exploration of its potential medicinal properties, particularly its inhibitory activities against certain proteins. More research could also be done to determine its exact synthesis process, molecular structure, and physical and chemical properties .

Mécanisme D'action

Target of Action

The primary target of this compound is the Bromodomain-containing protein 4 (BRD4) . BRD4 is a member of the bromodomain and extra terminal domain (BET) family and plays a crucial role in the regulation of gene transcription .

Mode of Action

The compound interacts with BRD4 by inhibiting its activity . It exhibits a potent inhibitory effect on BRD4, with an IC 50 value of 0.237 ± 0.093 μM . The compound also displays a moderate inhibitory effect on PARP1, a key player in DNA repair, with an IC 50 value of 4.289 ± 1.807 μM .

Biochemical Pathways

The compound affects the biochemical pathways associated with BRD4 and PARP1 . By inhibiting BRD4, it modulates the expression of c-MYC and γ-H2AX, two proteins involved in cell proliferation and DNA damage response, respectively . The inhibition of PARP1 leads to the accumulation of DNA damage .

Result of Action

The compound demonstrates significant anti-proliferative activity against both TNBC cell lines and MCF-7 cells . It induces DNA damage, inhibits cell migration and colony formation, and arrests the cell cycle at the G1 phase in MCF-7 cells .

Propriétés

IUPAC Name |

N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-methyl-3-oxo-5,6,7,8-tetrahydrocinnoline-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O3/c1-9-13(10(2)23-19-9)8-17-16(22)11-4-5-14-12(6-11)7-15(21)20(3)18-14/h7,11H,4-6,8H2,1-3H3,(H,17,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOLVPGYVBPMRDA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)CNC(=O)C2CCC3=NN(C(=O)C=C3C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((3,5-dimethylisoxazol-4-yl)methyl)-2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)isoxazole-5-carboxamide](/img/structure/B2974752.png)

![4-Cyano-5-[(2-methylpropan-2-yl)oxycarbonylamino]thiophene-2-carboxylic acid](/img/structure/B2974754.png)

![Imidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide](/img/structure/B2974755.png)

![2-[(1-Methylpyrrolidin-2-yl)methoxy]pyrazine](/img/structure/B2974757.png)

![(1R,5R)-3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid;hydrochloride](/img/structure/B2974758.png)

![5-(furan-2-yl)-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)isoxazole-3-carboxamide](/img/structure/B2974762.png)

![4-(methoxymethyl)-1-[1-(9H-xanthene-9-carbonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole](/img/structure/B2974769.png)

![4-{2-[(4-chlorophenyl)sulfonyl]acetyl}-2,6-dimethylphenyl N,N-dimethylcarbamate](/img/structure/B2974770.png)

![3-Methyl-7-(2-methylpropyl)-8-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]purine-2,6-dione](/img/structure/B2974771.png)